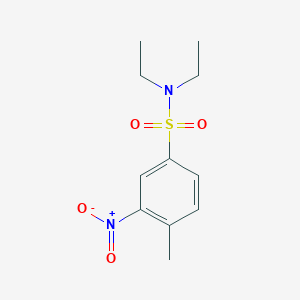

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 91431-22-0. It has a molecular weight of 272.33 .

Molecular Structure Analysis

The InChI code for N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide is1S/C11H16N2O4S/c1-4-12(5-2)18(16,17)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has demonstrated the synthesis and comprehensive characterization of related sulfonamide molecules, focusing on their structural, electronic properties, and interactions at the molecular level. A study by Murthy et al. (2018) detailed the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, emphasizing its stabilization through intermolecular interactions, supported by spectroscopic tools and DFT/B3LYP/6-311G++(d,p) level theory. This work showcases the compound's potential for various applications, including material science and molecular electronics (Murthy et al., 2018).

Chemical Transformations and Protections

Nitrobenzenesulfonamides serve as versatile intermediates for chemical transformations. Fukuyama et al. (1995) described their utility in the preparation of secondary amines and as protecting groups for amines, highlighting their efficiency and versatility in synthetic organic chemistry (Fukuyama et al., 1995).

Interaction with Biological Molecules

Some studies focus on the potential of nitrobenzenesulfonamides in interacting with biological targets. For example, Saari et al. (1991) explored nitrobenzenesulfonamides containing specific groups as novel hypoxic cell selective cytotoxic agents, indicating their potential in cancer therapy research (Saari et al., 1991).

Analytical and Bioanalytical Applications

Nitrobenzenesulfonamides have also been used in analytical and bioanalytical chemistry. For instance, Higashi et al. (2006) developed a procedure for enhancing the detection responses of estrogens in LC–MS, based on the introduction of a nitrobenzene moiety followed by electron capture atmospheric pressure chemical ionization. This method demonstrates the applicability of nitrobenzenesulfonamide derivatives in improving analytical sensitivity (Higashi et al., 2006).

Environmental and Catalytic Studies

Research has also extended to environmental applications, such as the study by Wang et al. (2011), which investigated the efficient reduction of nitrobenzene to aniline using a biocatalyzed cathode, highlighting the potential of nitrobenzenesulfonamide compounds in environmental remediation processes (Wang et al., 2011).

Eigenschaften

IUPAC Name |

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-4-12(5-2)18(16,17)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHFQKUPFLTGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-methyl-3-nitrobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2669984.png)

![N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2669985.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2669986.png)

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride](/img/structure/B2669991.png)

![2-(2-((2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2669993.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2669994.png)

![2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2670004.png)

![3-[(2-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2670005.png)